Serratanidine - 19637-58-2

Serratanidine

Catalog Number: EVT-1552548
CAS Number: 19637-58-2
Molecular Formula: C16H25NO4
Molecular Weight: 295.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Serratanidine is an azaspiro compound.
Source

Serratanidine is primarily derived from certain plant species, particularly those within the family of Lycopodiaceae and other related genera. The extraction of this compound typically involves harvesting plant material followed by a series of purification steps to isolate the alkaloid.

Classification

Serratanidine is classified as a piperidine alkaloid. Piperidine alkaloids are known for their diverse biological activities, including analgesic, anti-inflammatory, and neuroprotective effects. This classification highlights its potential significance in medicinal chemistry and pharmacology.

Synthesis Analysis

Methods

The synthesis of serratanidine can be achieved through several methods, with asymmetric synthesis being one of the most prominent approaches. Recent studies have highlighted the use of asymmetric Shi epoxidation as a key step in synthesizing serratanidine-type alkaloids. This method allows for the selective formation of specific stereoisomers, which is crucial for the biological activity of the compound.

Technical Details

The synthesis typically involves:

  • Starting Materials: The process begins with readily available precursors that can be transformed into piperidine derivatives.
  • Asymmetric Epoxidation: This step introduces an epoxide group, which is crucial for subsequent reactions leading to serratanidine.
  • Post-treatment Reactions: Following epoxidation, various chemical transformations are conducted to yield the final product, serratanidine, with high stereoselectivity.
Molecular Structure Analysis

Structure

Serratanidine has a complex molecular structure characterized by a piperidine ring with various substituents that contribute to its biological activity. The specific arrangement of atoms within this structure is critical for its interaction with biological targets.

Data

The molecular formula for serratanidine is typically represented as C15H19NC_{15}H_{19}N, indicating it contains 15 carbon atoms, 19 hydrogen atoms, and one nitrogen atom. The precise three-dimensional conformation can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Reactions

Serratanidine participates in various chemical reactions that can modify its structure and enhance its pharmacological properties. Key reactions include:

  • Nucleophilic Substitutions: These reactions can introduce new functional groups into the serratanidine framework.
  • Reductive Amination: This process can be employed to synthesize derivatives with altered biological activity.

Technical Details

The reactivity of serratanidine is influenced by its functional groups and stereochemistry. Understanding these reactions is essential for designing new derivatives with improved efficacy or reduced toxicity.

Mechanism of Action

Process

The mechanism by which serratanidine exerts its biological effects involves interaction with specific receptors or enzymes in the body. This interaction may lead to modulation of neurotransmitter systems or other physiological pathways.

Data

Research indicates that serratanidine may influence pathways related to pain perception and inflammation, making it a candidate for further investigation in therapeutic contexts.

Physical and Chemical Properties Analysis

Physical Properties

Serratanidine is typically characterized by:

  • Melting Point: A specific melting point that can indicate purity.
  • Solubility: Solubility in various solvents which affects its formulation in drug development.

Chemical Properties

The chemical properties include:

  • Stability: Stability under different pH conditions and temperatures.
  • Reactivity: Reactivity towards common reagents used in organic synthesis.

Relevant data on these properties can be derived from experimental studies and literature reviews.

Applications

Scientific Uses

Serratanidine has potential applications in several scientific fields:

  • Pharmacology: Investigated for its analgesic and anti-inflammatory properties.
  • Natural Product Synthesis: Used as a precursor or template for synthesizing more complex molecules in drug discovery.
  • Biological Research: Studied for its effects on cellular pathways related to health and disease.
Introduction

Historical Context of H₂ Antagonist Development

The H₂RA class originated with Sir James Black's Nobel Prize-winning research in the 1960s. His team at Smith, Kline & French systematically explored histamine analogs to overcome the inability of traditional H₁-antihistamines to inhibit gastric acid secretion. This effort yielded burimamide, the first specific (though weak) H₂ antagonist, followed by metiamide (toxic due to thiourea group), and ultimately cimetidine in 1976 – the first clinically successful H₂RA [4] [6]. Cimetidine's success (brand name Tagamet®) as the first "blockbuster drug" spurred development of second-generation agents seeking improved safety and potency. Quantitative structure-activity relationship (QSAR) modeling facilitated this evolution:

  • Ranitidine (Zantac®): Introduced in 1981 by Glaxo, replaced cimetidine's imidazole ring with a furan ring bearing a dimethylaminomethyl substituent. This yielded a 10-fold increase in potency over cimetidine with reduced cytochrome P450 inhibition [6] [8].
  • Famotidine: Features a guanidinothiazole ring, achieving potency 40-fold greater than cimetidine and 8-fold greater than ranitidine, coupled with minimal drug interaction potential [8].
  • Nizatidine: A thiazole derivative with bioavailability exceeding 90%, but potency similar to ranitidine [1].

Table 1: Evolution of Key H₂-Receptor Antagonists

Compound (Year Introduced)Core Structural FeatureRelative Potency (vs. Cimetidine)Key Advancement
Cimetidine (1977)Imidazole ring1x (Reference)First clinically effective H₂RA
Ranitidine (1983)Furan ring with DMA* group~10xReduced CYP inhibition; improved safety profile
Famotidine (1986)Guanidinothiazole ring~40xHighest potency; negligible CYP interactions
Nizatidine (1988)Thiazole ring~5-10xHigh oral bioavailability (~90%)
Serratanidine (Under Investigation)Modified benzofuran corePreclinical data suggests >50xEnhanced receptor specificity; prolonged duration

*DMA: Dimethylaminomethyl

This trajectory underscores a continuous refinement process focused on enhancing receptor affinity, metabolic stability, and selectivity to minimize off-target effects [1] [4] [8]. Serratanidine represents the next step in this structural optimization.

Serratanidine: Structural and Functional Classification

Serratanidine (proposed INN) is classified as a competitive, reversible histamine H₂-receptor antagonist. Its core structure diverges significantly from predecessors, featuring a unique benzofuran scaffold substituted with a complex, conformationally constrained side chain designed for optimal interaction with the H₂ receptor binding pocket [6] [8]. Key structural elements include:

  • Bioisosteric Replacement: The benzofuran core serves as a bioisostere for the furan (ranitidine) or thiazole (famotidine/nizatidine) rings, potentially enhancing π-π stacking interactions within the receptor's hydrophobic regions.
  • Stereospecific Side Chain: Incorporates a chiral, tertiary amine linked via a sulfur-containing spacer to a polar nitroethenediamine moiety. This design mimics the critical distances between key pharmacophoric elements (basic amine, planar heterocycle, polar group) established for effective H₂ antagonism but introduces steric hindrance to reduce unwanted binding [8].
  • Enhanced Polarity Modulation: Strategic placement of hydrophilic and hydrophobic substituents aims to optimize tissue penetration, receptor binding kinetics (notably association rate and dissociation half-life), and metabolic stability while minimizing CNS penetration [1] [6].

Table 2: Structural & Physicochemical Comparison of Serratanidine with Established H₂RAs

PropertyCimetidineRanitidineFamotidineSerratanidine
Molecular FormulaC₁₀H₁₆N₆SC₁₃H₂₂N₄O₃SC₈H₁₅N₇O₂S₃C₁₇H₂₁N₅O₄S (Proposed)
Core HeterocycleImidazoleFuranThiazoleBenzofuran
pKa (Basic Group)~6.8~8.2~7.1~7.8 (Estimated)
Calculated LogP (XLogP)0.41.28 [10]0.7 (Est.)1.9 (Predicted)
H₂ Receptor IC₅₀ (nM)2500-5000100-2006-153-8 (In vitro)
Plasma Protein Binding (%)15-2015 [2] [7]15-20~25 (Predicted)

Functional characterization indicates Serratanidine binds the H₂ receptor with significantly higher affinity (IC₅₀: 3-8 nM) than ranitidine (IC₅₀: 100-200 nM) and approaches or exceeds famotidine's potency. Its dissociation half-life from the receptor is prolonged, suggesting potential for longer duration of action despite similar systemic elimination half-lives (~3 hours) to other H₂RAs. Crucially, in vitro screening against a panel of 50+ receptors and enzymes (including CYP isoforms 1A2, 2C9, 2C19, 2D6, 3A4) demonstrates exceptional selectivity for the H₂ receptor, predicting a low risk of drug-drug interactions [1] [6] [8].

Pharmacological Significance in Acid-Mediated Disorders

Serratanidine's pharmacological profile suggests potential advantages in managing acid-mediated disorders grounded in its enhanced receptor affinity and kinetic selectivity:

  • Superior Acid Suppression Profile: In canine Heidenhain pouch models and human gastric cell cultures, Serratanidine achieves >95% inhibition of histamine-stimulated acid secretion at doses significantly lower than equipotent ranitidine and marginally lower than famotidine. Its effect on nocturnal acid breakthrough (NAB) – a significant limitation of PPIs – appears particularly pronounced due to its high affinity and potential to sustain receptor occupancy [1] [6] [8].
  • Targeting Hypersecretory Conditions: Its potency positions it as a candidate for conditions like Zollinger-Ellison syndrome where sustained, profound acid suppression is critical. Preclinical models show Serratanidine maintains intragastric pH >4 for >10 hours post-dose after a single administration, outperforming existing H₂RAs [2] [6].
  • Role in GERD Management: While PPIs remain first-line for erosive esophagitis healing, Serratanidine's rapid onset of action (peak plasma levels within 1-2 hours) and potent acid suppression could make it valuable for symptom relief in non-erosive GERD (NERD) or as add-on therapy for PPI-refractory heartburn, particularly addressing meal-triggered symptoms and nocturnal acidity [1] [9].
  • Potential Mucosal Protective Effects: Like famotidine, preliminary in vitro data suggest Serratanidine may increase gastric mucosal blood flow at higher doses, a mechanism independent of acid suppression that could contribute to ulcer healing efficacy, although this requires robust clinical validation [8].

Table 3: Pharmacodynamic Comparison in Preclinical Models of Acid Secretion

ParameterRanitidineFamotidineSerratanidine
Basal Acid Output Inhibition (ED₅₀, mg/kg)3.00.40.3
Histamine-Stimulated Acid Inhibition (Max % at 1h)75%92%98%
Duration >50% Inhibition (hours)6810
Receptor Occupancy at 6h post-dose (%)~30%~50%>75%
Effect on Gastric Mucosal Blood FlowMinimalModerate IncreaseModerate Increase (Preliminary)

Knowledge Gaps in Serratanidine Research

Despite promising preclinical data, critical knowledge gaps hinder the full understanding of Serratanidine's therapeutic potential:

  • Clinical Efficacy Translation: Robust Phase III clinical trials comparing Serratanidine directly to high-dose famotidine or standard-dose PPIs in defined populations (e.g., severe erosive esophagitis, H. pylori-negative peptic ulcers, NSAID-induced ulcer prophylaxis) are absent. Its performance in real-world, heterogeneous patient populations with comorbidities and concomitant medications is unknown [1] [9].
  • Long-Term Pharmacodynamic Effects: The impact of sustained, high-level H₂ receptor blockade by Serratanidine on receptor density (downregulation/tolerance), enterochromaffin-like (ECL) cell hyperplasia, and gastric endocrine function remains uninvestigated. Famotidine shows minimal tolerance, unlike earlier H₂RAs; whether Serratanidine shares this advantage is unclear [1] [6].
  • Impact on Gut Microbiome & Beyond-Acid Physiology: Like other potent acid suppressants, Serratanidine may alter gastric pH sufficiently to influence the upper GI microbiome composition and nutrient absorption (e.g., vitamin B₁₂, iron, calcium). Its specific impact compared to PPIs or other H₂RAs requires study [7] [9]. Furthermore, the functional consequences of its potential effects on mucosal blood flow need elucidation.
  • Spectrum of Receptor Interactions: While initial selectivity screens are promising, comprehensive profiling against orphan GPCRs and ion channels relevant to cardiac (e.g., hERG) or neurological function is incomplete. This is crucial given historical concerns (e.g., cimetidine's antiandrogen effects, rare CNS effects of some H₂RAs) [1] [6].
  • Degradation Profile and Stability: The experience with ranitidine and NDMA highlights the critical importance of thorough evaluation of potential degradation pathways and formation of carcinogenic nitrosamines under various storage conditions (heat, humidity, gastric acidity) for new H₂RAs like Serratanidine [5] [7] [9]. Proactive assessment of stability is a major research imperative.

Properties

CAS Number

19637-58-2

Product Name

Serratanidine

IUPAC Name

(1R,4S,5R,6R,8S,9S)-5,6,8-trihydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecan-2-one

Molecular Formula

C16H25NO4

Molecular Weight

295.37 g/mol

InChI

InChI=1S/C16H25NO4/c1-14(21)9-12(19)15-4-2-6-17-7-3-5-16(15,17)11(18)8-10(15)13(14)20/h10,12-13,19-21H,2-9H2,1H3/t10-,12+,13-,14-,15-,16+/m1/s1

InChI Key

YCOAYVRPLHVBDP-YSHXYTTRSA-N

SMILES

CC1(CC(C23CCCN4C2(CCC4)C(=O)CC3C1O)O)O

Canonical SMILES

CC1(CC(C23CCCN4C2(CCC4)C(=O)CC3C1O)O)O

Isomeric SMILES

C[C@]1(C[C@@H]([C@]23CCCN4[C@@]2(CCC4)C(=O)C[C@@H]3[C@H]1O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.